5-(Difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine
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Overview
Description
5-(Difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of the difluoromethyl group into the pyrimidine ring enhances the compound’s biological and physiological activity, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the use of metal-catalyzed cross-couplings and C-H difluoromethylation of pyridines without pre-installed functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
5-(Difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its enhanced biological activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethyl-pyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the difluoromethyl group.
7-Difluoromethyl-pyrazolo[1,5-a]pyrimidine: Another structural isomer with distinct biological activity.
Uniqueness
5-(Difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its lipophilicity, metabolic stability, and binding affinity to receptors, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11F2N3 |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C9H11F2N3/c10-8(11)7-5-12-9(13-6-7)14-3-1-2-4-14/h5-6,8H,1-4H2 |
InChI Key |
HZKNIHAGZPMIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)C(F)F |
Origin of Product |
United States |
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